Reduced Mutagenicity via Methylation
The compound's dimethyl phosphate structure is directly implicated in a reduced mutagenic profile. A study on selectively methylated TRIS-BP analogs found that methylation decreased mutagenicity relative to the parent compound TRIS-BP in Salmonella typhimurium TA100 in the presence of rat liver microsomes [1]. This suggests that 2,3-dibromopropyl dimethylphosphate, bearing a methylated phosphate group, is likely to exhibit lower mutagenicity than its fully substituted analog, TRIS-BP.
| Evidence Dimension | Mutagenicity in Salmonella typhimurium TA100 |
|---|---|
| Target Compound Data | Not directly measured; inferred reduced mutagenicity from methylated TRIS-BP analogs. |
| Comparator Or Baseline | TRIS-BP (tris(2,3-dibromopropyl)phosphate): Positive mutagenic response. |
| Quantified Difference | Methylation decreased mutagenicity, with the degree of reduction varying by substitution position. |
| Conditions | Salmonella typhimurium TA100 with rat liver microsomal activation (S9 mix). |
Why This Matters
For researchers investigating flame retardant mechanisms or performing risk assessments, this compound provides a less genotoxic model for studying the specific contribution of the phosphate group to overall toxicity, enabling cleaner mechanistic studies and potentially safer industrial alternatives.
- [1] Omichinski, J. G., et al. (1987). Synthesis and mutagenicity of selectively methylated analogs of tris(2,3-dibromopropyl)phosphate and 1,2-dibromo-3-chloropropane. Mutagenesis, 2(4), 287-292. View Source
